The synthesis of Difelikefalin (trifluoroacetate salt) involves several steps that typically include solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acid sequences, which is crucial for developing peptide-based compounds. The trifluoroacetate salt form enhances the solubility and stability of the compound, making it more suitable for biological assays.
Difelikefalin (trifluoroacetate salt) exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular structure can be represented as follows:
The detailed structural data can be obtained from databases like PubChem, which provide insights into the three-dimensional conformation of the molecule .
Difelikefalin undergoes several chemical reactions that are critical for its activity as a kappa-opioid receptor agonist. Key reactions include:
The mechanism of action of Difelikefalin involves its selective activation of kappa-opioid receptors located in the central nervous system and peripheral tissues. Upon binding to these receptors, Difelikefalin initiates a series of intracellular events:
Difelikefalin (trifluoroacetate salt) possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for determining the appropriate conditions for handling and using Difelikefalin in laboratory settings .
Difelikefalin (trifluoroacetate salt) has significant potential applications in scientific research:
The kappa opioid receptor represents a critical target for modulating pruritus and pain pathways without the abuse potential and central nervous system side effects associated with mu-opioid receptor agonists. Historically, kappa opioid receptor agonists faced significant development challenges due to centrally mediated adverse effects such as dysphoria, sedation, and hallucinations [1] [8]. This limitation catalyzed research into peripherally restricted ligands that could harness the therapeutic benefits of kappa opioid receptor activation while minimizing central nervous system exposure.
Early kappa opioid receptor agonists (e.g., spiradoline, enadoline) demonstrated potent anti-pruritic and analgesic effects but were abandoned clinically due to dose-limiting psychomimetic effects [1] [9]. This prompted a strategic shift toward designing compounds with limited blood-brain barrier permeability. Key milestones in this evolution include:
This trajectory highlights the pharmacological imperative to balance receptor selectivity, peripheral restriction, and clinical efficacy in kappa opioid receptor therapeutics.
Chronic pruritus affects 23–44 million Americans, with particularly high prevalence (20%–40%) in hemodialysis patients [2] [5]. The clinical burden extends beyond itch intensity to profound quality-of-life impairments:
Table 1: Prevalence and Limitations of Current Pruritus Therapies
Condition | Pruritus Prevalence | Current Treatment Limitations |
---|---|---|
Chronic Kidney Disease | 40%–60% of hemodialysis patients | Antihistamines ineffective; gabapentin risks sedation [5] [10] |
Atopic Dermatitis | >80% of patients | Topical steroids cause skin atrophy; immunosuppressants increase infection risk [2] |
Neuropathic Itch | Variable | Limited evidence for neuromodulators (e.g., pregabalin) [2] |
These unmet needs underscore the necessity for targeted therapies addressing non-histaminergic pruritus pathways.
Difelikefalin (4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid) was engineered to overcome historical challenges through strategic physicochemical and receptor-binding innovations:
Table 2: Key Molecular Features Enabling Difelikefalin's Efficacy
Design Feature | Structural Basis | Functional Impact |
---|---|---|
D-amino acid configuration | D-Phe-D-Phe-D-Leu-D-Lys sequence | Protease resistance; extended plasma half-life [7] |
Charged C-terminus | Piperidine-4-carboxylic acid with amino group | Enhanced hydrophilicity (CLogP = -1.5) [3] [9] |
Salt formation | Trifluoroacetate counterion | Improved solubility for intravenous formulation [3] |
Cryo-EM studies confirm that difelikefalin stabilizes a kappa opioid receptor conformation favoring G-protein coupling over β-arrestin recruitment, potentially mitigating intracellular cascades linked to adverse effects [6]. This targeted design addresses the dual requirements of peripheral restriction and potent kappa opioid receptor activation, positioning it as a first-in-class therapeutic for systemic pruritus.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: